- 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822

Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

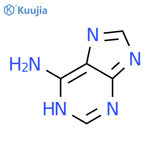

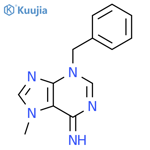

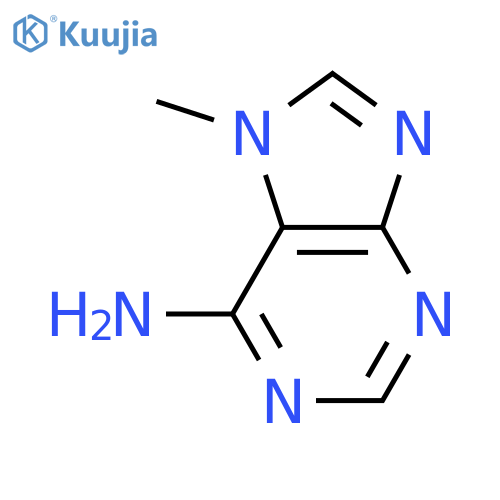

7-Methyl-7H-purin-6-amine structure

Nome do Produto:7-Methyl-7H-purin-6-amine

7-Methyl-7H-purin-6-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 7-Methyl-7H-purin-6-amine

- 6-AMINO-7-METHYLPURINE

- Adenine, 7-methyl-

- N7-Methyladenine

- 7H-Purin-6-amine, 7-methyl- (9CI)

- 7H-Purin-6-amine,7-methyl-

- 7-methylpurin-6-amine

- 7-Methyladenine

- 7H-Purin-6-amine,7-methyl

- 7-methyl-7H-adenine

- 7-Methyl-7H-purin-6-ylamin

- 7-methyl-7H-purin-6-ylamine

- Adenine,7-methyl

- 7-Methyl-7H-purin-6-amine (ACI)

- Adenine, 7-methyl- (7CI, 8CI)

- NSC 7857

- NSC7857

- 7-methyl-7H-purin-6-amine (ACD/Name 4.0)

- Tox21_202951

- BDBM50240579

- DTXSID9049376

- NCGC00260497-01

- A844638

- NSC-7857

- SCHEMBL26976

- DTXCID6029335

- N-ACETYL-DL-2-AMINO-N-BUTYRICACID

- AKOS006378195

- 935-69-3

- 7H-Purin-6-amine, 7-methyl-

- HCGHYQLFMPXSDU-UHFFFAOYSA-N

- 7-methyl-N7-Methyladenine

- AKOS000320617

- CHEMBL449346

- CHEBI:28921

- MFCD00127790

- W-204088

- TS-00058

- NS00004081

- J-640190

- Q27103966

- CS-0065644

- 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)

- SY250877

- E78616

- 7-Methyladenine, 97%

- FT-0657514

- CAS-935-69-3

- C02241

- J-800191

- Z1203578068

- 7-Methyl-7H-purin-6-amine #

- EN300-106045

- DB-307392

- 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857

- HY-116496

- purine, 6-amino-7-methyl-

-

- MDL: MFCD00127790

- Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)

- Chave InChI: HCGHYQLFMPXSDU-UHFFFAOYSA-N

- SMILES: N1C2N=CN(C=2C(N)=NC=1)C

Propriedades Computadas

- Massa Exacta: 149.07000

- Massa monoisotópica: 149.07

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 0

- Complexidade: 150

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: 3

- XLogP3: nothing

- Superfície polar topológica: 69.6A^2

Propriedades Experimentais

- Cor/Forma: White or off white powder

- Densidade: 1.1798 (rough estimate)

- Ponto de Fusão: 346-350 °C

- Ponto de ebulição: 260.22°C (rough estimate)

- Ponto de Flash: 187.2±28.7 °C

- Índice de Refracção: 1.8070 (estimate)

- PSA: 69.62000

- LogP: 0.52670

- Solubilidade: dissolve in water

- Pressão de vapor: 0.0±0.9 mmHg at 25°C

7-Methyl-7H-purin-6-amine Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H317-H319

- Declaração de Advertência: P280-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36-43

- Instrução de Segurança: S24/25

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at 4 ° C, -4 ° C is better

- Frases de Risco:R22; R43; R36

7-Methyl-7H-purin-6-amine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methyl-7H-purin-6-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-106045-0.05g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 0.05g |

$50.0 | 2023-10-28 | |

| Enamine | EN300-106045-0.1g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 0.1g |

$76.0 | 2023-10-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233690-100 mg |

7-Methyladenine, |

935-69-3 | 100MG |

¥1,166.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M850060-1g |

7-Methyladenine |

935-69-3 | 98% | 1g |

¥5,038.00 | 2022-09-01 | |

| Enamine | EN300-106045-10.0g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 10.0g |

$1637.0 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-100MG |

7-Methyl-7H-purin-6-amine |

935-69-3 | 100mg |

¥2510.06 | 2023-11-30 | ||

| TRC | M314605-10mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 10mg |

$92.00 | 2023-05-17 | ||

| TRC | M314605-100mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 100mg |

$479.00 | 2023-05-17 | ||

| Chemenu | CM138642-1g |

7-Methyl-7H-purin-6-amine |

935-69-3 | 95% | 1g |

$445 | 2021-08-05 | |

| Ambeed | A574718-100mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 98% | 100mg |

$80.0 | 2025-02-21 |

7-Methyl-7H-purin-6-amine Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

Referência

- Electrophilic amination of adenines. Formation and characteristics of N-aminoadenines, Nucleosides & Nucleotides, 1996, 15(1-3), 219-33

Synthetic Routes 3

Condições de reacção

Referência

- Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosines, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9

Synthetic Routes 4

Condições de reacção

Referência

- Methylation of nucleic acid-bases with trimethyl phosphate, Journal of Organic Chemistry, 1976, 41(23), 3691-6

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

Referência

- Novel one-step synthesis of pyrimidines and condensed pyrimidines, Tetrahedron Letters, 1970, (11), 861-4

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

Referência

- 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands, European Journal of Medicinal Chemistry, 2013, 70, 525-535

Synthetic Routes 10

Condições de reacção

Referência

- Nucleoside and DNA Adducts from N-Nitrosotolazoline, Chemical Research in Toxicology, 2008, 21(2), 319-329

Synthetic Routes 11

Condições de reacção

Referência

- The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adenines, Journal of Chemical Research, 1984, (12), 388-9

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Toluene

Referência

- A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-position, Chemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43

Synthetic Routes 13

Condições de reacção

1.1 Solvents: Water

Referência

- Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladenines, Chemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91

Synthetic Routes 14

Condições de reacção

Referência

- Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladenines, Heterocycles, 1982, 17, 117-23

7-Methyl-7H-purin-6-amine Raw materials

- Formamide

- Perchlorate (8CI,9CI)

- 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium

- N-Methylformamide

- 6H-Purin-6-imine, 3,7-dihydro-7-methyl-3-(phenylmethyl)-

- Adenine

- 6-Chloro-7-methylpurine

7-Methyl-7H-purin-6-amine Preparation Products

7-Methyl-7H-purin-6-amine Literatura Relacionada

-

Lesley R. Rutledge,Holly F. Durst,Stacey D. Wetmore Phys. Chem. Chem. Phys. 2008 10 2801

-

K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523

-

3. 400. The constitution of the purine nucleosides. Part V. Adenine thiomethylpentosideRoderick Falconer,J. Masson Gulland J. Chem. Soc. 1937 1912

-

4. 365. The constitution of purine nucleosides. Part IX. CrotonosideRoderick Falconer,J. Masson Gulland,Leonard F. Story J. Chem. Soc. 1939 1784

-

5. 2??Theoretical studies of hydrogen bonding

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

- Outro Reagentes Químicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Imidazopirimidinas 6-aminopurinas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Imidazopirimidinas Purinas e derivados de purina 6-aminopurinas

935-69-3 (7-Methyl-7H-purin-6-amine) Produtos relacionados

- 700-00-5(6-Amino-9-methylpurine(9-Methyl Adenine))

- 130859-46-0(9-Methyl Adenine-d3)

- 110953-39-4(3-Methyladenine-d)

- 5142-23-4(3-Methyladenine)

- 1770346-12-7(3-(2,6-dimethoxyphenyl)-3-methylbutanoic acid)

- 120394-66-3(3,6,9,12,15,18-Hexaoxaeicosanoic acid, 20-hydroxy-)

- 1806163-93-8(4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 1805598-41-7(2,4-Bis(trifluoromethyl)-3-bromobenzyl bromide)

- 2406199-31-1(4-Chloro-3-fluoro Afatinib)

- 2221812-27-5(2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:935-69-3)7-Methyl-7H-purin-6-amine

Pureza:99%

Quantidade:1g

Preço ($):455.0